

A Comparative Guide to the Biological Activities of Peimisine and Its Structural Analogs

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Compound of Interest

Compound Name: *Peimisine HCl*

Cat. No.: *B609900*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Peimisine and its structural analogs, Peimine and Peiminine (also known as Verticinone). The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.

Chemical Structures

The structural similarities and differences between Peimisine, Peimine, and Peiminine are foundational to understanding their distinct biological activities.

- Peimisine: A C-nor-D-homo-steroidal alkaloid.
- Peimine: An isosteroidal alkaloid.
- Peiminine (Verticinone): An isosteroidal alkaloid, structurally similar to Peimine.

Comparative Biological Activity

The following table summarizes the reported biological activities of Peimisine, Peimine, and Peiminine, with quantitative data where available. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different cell lines and methodologies used.

Compound	Biological Activity	Cell Line/Model	Quantitative Data (IC50/Effective Concentration)	Reference(s)
Peimisine	Anti-inflammatory, Antiasthmatic	in vitro models	Data not available in the searched literature.	[1]
Peimine	Anticancer	Prostate Cancer (DU-145, LNCaP, PC-3)	Significant growth inhibition at 2.5, 5, and 10 μ M	[2]
Anticancer	Lung Cancer (A549)	Increased cell viability at 25-100 μ g/mL in an inflammatory model	[3]	
Anti-inflammatory	Primary mouse articular chondrocytes	Decreased IL-1 β -induced NO and PGE2 production	[2]	
Peiminine (Verticinone)	Anticancer	Lung Cancer (H1299)	IC50: 97.4 μ M	[4]
Anticancer	Bladder Cancer (BIU-87)	IC50: 710.3 μ g/mL (48h)		
Anticancer	Bladder Cancer (EJ-1)	IC50: 651.1 μ g/mL (48h)		
Anticancer	Lung Cancer (A549)	Increased cell viability at 25-100 μ g/mL in an inflammatory model		

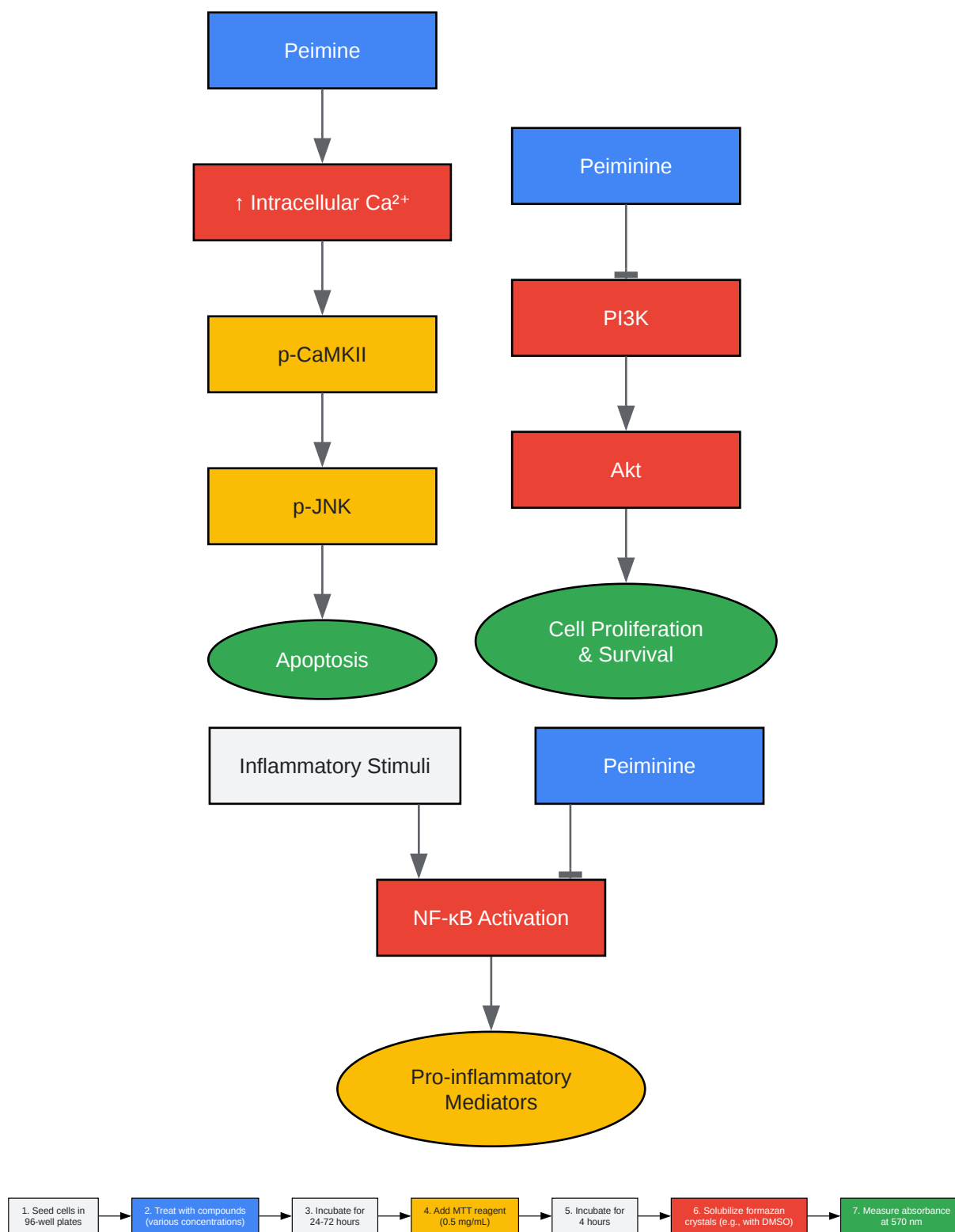
Anti-inflammatory	Mouse model of atopic dermatitis	Reduced dermal and epidermal thickness at 5 mg/kg
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Signaling Pathways and Mechanisms of Action

The distinct biological effects of Peimine and Peiminine are attributed to their modulation of specific intracellular signaling pathways.

Peimine: Induction of Apoptosis in Prostate Cancer via the Ca^{2+} /CaMKII/JNK Pathway

Peimine has been shown to induce apoptosis in prostate cancer cells by disrupting intracellular calcium homeostasis. This leads to the activation of the Calcium/calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK) signaling cascade, ultimately promoting programmed cell death.



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